molecular formula C14H13NO4 B8274330 2-Benzyloxy-5-nitroanisole

2-Benzyloxy-5-nitroanisole

Cat. No.: B8274330
M. Wt: 259.26 g/mol
InChI Key: JPADGXLTMXDEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-5-nitroanisole is an organic compound with the molecular formula C14H13NO4 It is characterized by a benzene ring substituted with a benzyloxy group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyloxy-5-nitroanisole can be synthesized through several methods. One common approach involves the nitration of 1-(benzyloxy)-2-methoxybenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the aromatic ring .

Industrial Production Methods: Industrial production of 1-(benzyloxy)-2-methoxy-4-nitrobenzene may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-5-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzyloxy-5-nitroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-nitroanisole depends on the specific application. For instance, in biological systems, the compound may interact with cellular components through its nitro and methoxy groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 2-Benzyloxy-5-nitroanisole is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

2-methoxy-4-nitro-1-phenylmethoxybenzene

InChI

InChI=1S/C14H13NO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

JPADGXLTMXDEDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Nitroguaiacol potassium salt monohydrate (25 g, 111 mmol) and cesium carbonate (3.25 g, 10 mmol) were transferred into a 500 ml one-neck flask and dry dimethylformamide (200 ml) was added, benzyl bromide (21.4 g, 125 mmol) was added dropwise at room temperature under N2 atmosphere and the reaction mixture was stirred vigorously for about 3 hours. The solvent and the excess of benzylbromide were then removed under reduced pressure. Water (200 ml) and ethanol (100 ml) was added to the crude product and refluxed for 10–15 minutes. The yellowish crystalls were filtered from the cold mixture, washed with water and dried to give 29 g (100% yield) of the title compound.
Name
4-Nitroguaiacol potassium salt monohydrate
Quantity
25 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.25 g
Type
catalyst
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
100%

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